[4-(N-acetylanilino)phenyl] acetate
Description
Contextualization of [4-(N-acetylanilino)phenyl] acetate (B1210297) in Contemporary Chemical Synthesis
In contemporary chemical synthesis, the development of efficient methods for constructing carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is of paramount importance. The structure of [4-(N-acetylanilino)phenyl] acetate is defined by these very linkages. The N-acetylanilino portion belongs to the broader class of N-aryl amides, which are prevalent in numerous pharmaceuticals and functional materials. The synthesis of N-arylacetamides is a well-established field, driven by the need for structurally diverse amide compounds. researchgate.net
The phenyl acetate portion of the molecule is also of significant interest. Phenylacetic acid derivatives, closely related to phenyl acetates, are used as starting materials for various functionalizations and are found in compounds with valuable biological activities. mdpi.comdoaj.org The ester linkage itself is a key functional group, and its synthesis and reactivity are fundamental topics in organic chemistry. Phenolic esters can be prepared by reacting phenols with acetic anhydride (B1165640), a common transformation in organic synthesis. jetir.org The presence of both an amide and an ester in this compound makes it a compelling target for studies in chemoselectivity, where one functional group must be manipulated without affecting the other. Furthermore, derivatives of 4-aminophenol (B1666318), the core scaffold of this molecule, are investigated as analogues of widely used compounds like paracetamol, aiming to modulate their biological properties. nih.gov
Evolution of Synthetic Strategies for this compound and Related Anilide-Phenyl Acetate Derivatives
The synthesis of this compound is not explicitly detailed in the literature, but its construction can be envisioned through the strategic combination of established synthetic methodologies for related anilide-phenyl acetate derivatives. The evolution of these strategies has moved from classical methods to more sophisticated catalytic systems that offer greater efficiency and control.
A plausible synthetic pathway would involve the formation of the central diarylamine core, followed by acylation reactions. The key intermediate, 4-(phenylamino)phenol, can be synthesized using modern cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation, which represent significant advancements over older, harsher methods for C-N bond formation. wikipedia.org
Once the diarylamine intermediate is obtained, the synthesis would proceed via acetylation. This step presents a challenge in chemoselectivity: the relative reactivity of the amino and hydroxyl groups towards the acylating agent. Protection-deprotection sequences may be employed, or specific reaction conditions could be developed to favor either N- or O-acetylation first. The acetylation itself can be achieved using classical reagents like acetyl chloride or acetic anhydride. wikipedia.org The synthesis of N-aryl 2-chloroacetamides, a related class of compounds, is often achieved through the chloroacetylation of the corresponding aryl amine. researchgate.net Similarly, the direct acylation of anilines using acyl surrogates under solvent- and catalyst-free conditions represents a green and efficient approach to anilide synthesis. researchgate.net
The table below summarizes various synthetic approaches relevant to the formation of the key bonds in this compound.
| Transformation | Method | Reagents/Catalyst | Key Features | Citation |
|---|---|---|---|---|
| C-N Bond Formation (N-Arylation) | Buchwald-Hartwig / Ullmann Coupling | Palladium or Copper catalysts, ligands, base | High efficiency for forming C-N bonds between aryl halides and amines. | wikipedia.org |
| O-Acylation (Esterification) | Direct Acetylation of Phenols | Acetic Anhydride or Acetyl Chloride | A fundamental and widely used method for preparing phenyl esters. Can be performed with or without a catalyst. | jetir.orgwikipedia.org |
| N-Acylation (Amidation) | Acylation of Anilines | Acetyl Chloride / Acetic Anhydride | Standard method for forming acetanilides. Protection of other functional groups may be necessary. | wikipedia.org |
| N-Acylation (Amidation) | Metal-Free Amination | Aryltriazenes with acetonitrile (B52724), Brønsted acidic ionic liquids | Environmentally benign approach using stable and readily available starting materials under mild conditions. | |
| N-Acylation (Amidation) | Solvent-Free Acylation | Meldrum's Acids as acyl surrogates | An efficient and neat procedure for N-acylation of anilines under neutral conditions. | researchgate.net |
Methodological Approaches in Investigating the Synthesis and Reactivity of this compound
The investigation of the synthesis and reactivity of this compound and its derivatives relies on a suite of standard and advanced methodological approaches in organic chemistry.
Synthesis and Purification: The progress of the synthetic reactions would typically be monitored by Thin Layer Chromatography (TLC). ijpsr.info Upon completion, the isolation and purification of the product and intermediates are crucial. Common techniques include filtration, washing, and recrystallization from appropriate solvents to obtain the compound in high purity. mdpi.comsrce.hr For more challenging separations, flash column chromatography is the method of choice. mdpi.com
Structural Characterization: The unambiguous identification of the synthesized compound is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. Characteristic signals for the aromatic protons, the distinct methyl protons of the N-acetyl and O-acetyl groups, and the corresponding carbon signals would confirm the structure. mdpi.comspectrabase.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of this compound would be expected to show strong absorption bands corresponding to the ester carbonyl (C=O) and the amide carbonyl (C=O) stretching vibrations. nist.gov
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight, confirming the elemental composition of the molecule. Fragmentation patterns can offer further structural insights. ekb.egresearchgate.net
Elemental Analysis: This classical method provides the percentage composition of carbon, hydrogen, and nitrogen, which must match the calculated values for the proposed molecular formula. nih.govnih.gov
Reactivity Studies: Methodological approaches to studying the compound's reactivity could involve kinetic analysis of its hydrolysis under acidic or basic conditions to determine the relative stability of the ester and amide linkages. researchgate.net The N-aryl acetamide (B32628) moiety could be investigated for its potential to undergo further transformations, such as intramolecular cyclization reactions, which are known for this class of compounds. researchgate.net Computational studies could also be employed to model reaction mechanisms, as has been done for the acetic acid-catalyzed formation of N-phenylphthalimide, a process involving an intramolecular nucleophilic attack by an amide nitrogen. mdpi.comnih.gov
The following table outlines the primary analytical techniques used for characterization.
| Technique | Purpose | Expected Observations for this compound | Citation |
|---|---|---|---|
| ¹H NMR | Structural elucidation (proton environment) | Signals in the aromatic region, two distinct singlets for the two CH₃ groups. | mdpi.com |
| ¹³C NMR | Structural elucidation (carbon backbone) | Signals for two carbonyl carbons (amide and ester), aromatic carbons, and two methyl carbons. | spectrabase.comchemicalbook.com |
| IR Spectroscopy | Functional group identification | Characteristic C=O stretching frequencies for amide and ester groups. | nist.gov |
| Mass Spectrometry | Molecular weight and formula determination | A molecular ion peak corresponding to the exact mass of the compound. | researchgate.net |
| Elemental Analysis | Confirmation of elemental composition | Experimental %C, %H, %N values matching theoretical values. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(N-acetylanilino)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12(18)17(14-6-4-3-5-7-14)15-8-10-16(11-9-15)20-13(2)19/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQCUPIKDVRIGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements for 4 N Acetylanilino Phenyl Acetate
Retrosynthetic Analysis and Strategic Disconnections for [4-(N-acetylanilino)phenyl] acetate (B1210297)
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic plan. ub.edu For [4-(N-acetylanilino)phenyl] acetate, two primary disconnections are considered: the ester linkage and the amide linkage.
Disconnection Strategy 1: Ester Bond First
This strategy involves disconnecting the acetate ester first. This points to 4-(N-acetylanilino)phenol as the immediate precursor. This intermediate already contains the core anilide structure. The synthesis would then involve the esterification of the phenolic hydroxyl group.
Disconnection Strategy 2: Amide Bond First
Alternatively, disconnecting the N-acetyl amide bond leads to 4-aminophenyl acetate as the key precursor. google.comcymitquimica.com This intermediate possesses the phenyl acetate portion, and the final step would be the N-acetylation (amidation) of the aromatic amine.
A third, more convergent, strategy could involve a C-N bond formation, such as a Buchwald-Hartwig or Goldberg amination, coupling an N-acetylated aniline (B41778) derivative with a protected aminophenol derivative. However, the most straightforward syntheses typically build upon a central 4-aminophenol (B1666318) backbone.
The choice between these primary strategies often depends on the relative reactivity of the amino and hydroxyl groups in the precursors and the potential for side reactions. The amino group is generally more nucleophilic than the phenolic hydroxyl group, which can be exploited for selective acylation. semanticscholar.org
Development of Novel Reaction Conditions for this compound Synthesis
Advancements in reaction methodologies focus on improving yield, selectivity, and environmental friendliness.
The formation of the phenyl acetate ester from a phenolic precursor is a critical step. While phenols react very slowly with carboxylic acids, more reactive acetylating agents are effective. libretexts.orgchemguide.co.uk
Using Acyl Chlorides and Anhydrides: Phenols can be esterified using acetyl chloride or acetic anhydride (B1165640). libretexts.org The reaction with acetic anhydride is slower than with acetyl chloride and may require heating. libretexts.orgchemguide.co.uk To increase the reaction rate, the phenol (B47542) can first be converted to the more nucleophilic sodium phenoxide by treatment with sodium hydroxide (B78521). libretexts.orgchemguide.co.uk
Steglich Esterification: For substrates that are sensitive to acid or high temperatures, the Steglich esterification offers a mild alternative. organic-chemistry.org This method uses dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which acts as an acyl transfer agent. organic-chemistry.org
Oxidative Esterification: This one-pot method can convert aldehydes directly into esters. organic-chemistry.org For instance, an N-heterocyclic carbene (NHC) can mediate the oxidative esterification of an aldehyde in the presence of an alcohol. organic-chemistry.org
| Method | Reagents | Key Features |
| Acid Anhydride | Acetic Anhydride, optional base (e.g., NaOH) | Slower than acyl chlorides; may require heat; phenoxide enhances rate. libretexts.orgchemguide.co.uk |
| Acyl Chloride | Acetyl Chloride | Faster reaction than with anhydrides, proceeds at room temperature. libretexts.org |
| Steglich Esterification | Acetic Acid, DCC, catalytic DMAP | Mild conditions, suitable for sensitive substrates. organic-chemistry.org |
| Oxidative Esterification | Aldehyde, Alcohol, Oxidant (e.g., TCCA, Oxone), Catalyst (e.g., NHC) | One-pot conversion of aldehydes or alcohols to esters. organic-chemistry.org |
An interactive data table. Click on headers to sort.
The formation of the anilide bond is central to the synthesis. This typically involves the acylation of an aniline derivative.
Selective Acylation: In a precursor like 4-aminophenol, the amino group is more nucleophilic than the phenolic hydroxyl group. This allows for selective N-acetylation using one equivalent of acetic anhydride, often in an aqueous medium, leaving the hydroxyl group free for subsequent esterification. semanticscholar.org
Amidation via Coupling Reagents: While common for peptide synthesis, coupling reagents can also be used for anilide formation, though they often have poor atom economy. rsc.org
Metal-Free Amidation: Recent developments include metal-free methods for synthesizing N-aryl amides. One such strategy involves the reaction of aryltriazenes with acetonitrile (B52724), using a Brønsted acidic ionic liquid as a promoter, to form the N-aryl acetamide (B32628) under ambient conditions. arabjchem.org
Catalytic Systems Employed in the Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules.
Transition metal catalysts, particularly palladium and copper, are instrumental in forming C-N bonds for anilide synthesis, often referred to as cross-coupling reactions. mdpi.com
Copper-Catalyzed Reactions: The Goldberg reaction, a copper-catalyzed synthesis of N-arylamides from amides and aryl halides, was an early example, though it required harsh conditions. rsc.org More recent methods use copper salts like Cu(OTf)₂ to catalyze the transformation of alkyl nitriles into N-arylacetamides using diaryliodonium salts as the aryl source. rsc.orgrsc.org This approach is efficient, has a broad substrate scope, and tolerates various functional groups. rsc.org
Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds. While widely used for coupling amines with aryl halides, related systems can be applied to amide synthesis.
Rhodium-Catalyzed Reactions: Rhodium(III) catalysts have been employed in the atroposelective synthesis of biaryls through C-H activation and annulation of benzamides with alkynes. researchgate.net
| Catalyst System | Reaction Type | Precursors | Key Features |
| Copper(I) or Copper(II) | Goldberg Reaction / C-N Coupling | Amide + Aryl Halide; Alkyl Nitrile + Diaryliodonium Salt | Classic method often requires harsh conditions; modern variations are milder. rsc.orgrsc.org |
| Palladium(0) | Buchwald-Hartwig Amination | Amine + Aryl Halide | Versatile for C-N bond formation. |
| Rhodium(III) | C-H Activation / Annulation | Benzamide (B126) + Alkyne | Used for constructing complex, sterically hindered amides. researchgate.net |
An interactive data table. Click on headers to sort.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful, metal-free alternative. bohrium.com
Isothiourea Catalysis: Chiral isothiourea catalysts, such as homobenzotetramisole (HBTM), have been successfully used for the atroposelective N-acylation of aniline-derived sulfonamides. acs.orgnih.govacs.org This method provides access to axially chiral anilides in good yields and high enantioselectivities under mild conditions. acs.org
Chiral Phosphoric Acid (CPA) Catalysis: CPAs are versatile Brønsted acid catalysts. They have been used in atroposelective Povarov reactions and other transformations involving imines derived from anilines, showcasing their utility in constructing complex chiral aniline derivatives. beilstein-journals.org
N-Heterocyclic Carbenes (NHCs): NHCs have been reported to catalyze the atroposelective N-acylation of anilines, providing another route to chiral anilide products. beilstein-journals.org
These organocatalytic methods are particularly valuable for synthesizing chiral molecules, where control of stereochemistry is crucial. bohrium.comacs.orgbeilstein-journals.org
Green Chemistry Principles in the Synthesis of this compound
The growing emphasis on environmental sustainability has propelled the integration of green chemistry principles into the synthesis of fine chemicals and pharmaceutical intermediates. jocpr.com These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. transpublika.com The synthesis of this compound, a complex acetanilide (B955) derivative, provides a relevant context for the application of these sustainable methodologies, focusing on aspects such as atom economy, the use of eco-friendly catalysts, and the reduction of solvent use. jocpr.comtranspublika.com
Atom Economy
A core principle of green chemistry is atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.com Designing synthetic routes with high atom economy is crucial for minimizing waste. primescholars.com For instance, a hypothetical synthesis of this compound via the double acetylation of 4-anilinophenol with acetic anhydride demonstrates the importance of this metric. In this reaction, acetic acid is formed as a byproduct.
While addition reactions can achieve 100% atom economy by incorporating all reactant atoms into the final product, substitution and elimination reactions inherently generate byproducts, leading to lower atom economy. chemrxiv.org The goal in such cases is to devise alternative pathways or utilize catalysts that can improve efficiency and minimize waste generation. primescholars.com
Table 1: Hypothetical Atom Economy Calculation for the Synthesis of this compound
Solvent-Free and Catalyst-Free Synthesis
A significant advancement in green chemistry is the development of solvent-free reaction conditions, which eliminate the environmental and economic costs associated with solvent purchase, purification, and disposal. researchgate.net Research has demonstrated the successful synthesis of various acetanilides and phenolic esters by reacting anilines or phenols directly with acetic anhydride, often without the need for a catalyst or external heating. researchgate.netjetir.org These reactions can be instantaneous and high-yielding, offering a substantially greener alternative to traditional solvent-based methods. researchgate.net
For example, the N-acetylation of amines can be achieved through mechanochemical synthesis, a solvent-free method that involves grinding the reactants together. google.com This technique has been successfully applied to the production of acetaminophen (B1664979) from 4-aminophenol and acetic anhydride, suggesting its potential applicability for synthesizing more complex molecules like this compound. google.com Such methods not only prevent pollution at the source but also simplify product purification, as the need to remove a solvent is obviated. jetir.org
Advancements in Catalysis
When catalysts are necessary, green chemistry principles guide the development of more benign and efficient alternatives to conventional catalysts like strong mineral acids (H₂SO₄, HCl) or corrosive bases. jetir.orgnih.gov
Key developments include:
Heterogeneous and Recyclable Catalysts: Solid acid catalysts and magnetically recyclable nanocatalysts are at the forefront of sustainable organic synthesis. mdpi.com For instance, metal catalysts supported on clays (B1170129) like Montmorillonite K-10 (e.g., Zn-K10) have been shown to be highly effective and reusable for the synthesis and deprotection of phenolic esters. jetir.org Magnetically separable catalysts, such as palladium supported on iron oxide nanoparticles, offer the significant advantage of easy recovery from the reaction mixture using an external magnet, allowing for multiple reuse cycles without a significant loss in activity. mdpi.com
Ionic Liquids: Ionic liquids are salts with low melting points that can act as both solvents and catalysts. nih.gov Their negligible vapor pressure reduces air pollution. Some ionic liquids, such as triethanolammonium (B1229115) acetate ([TEAH][OAc]), have been employed as recyclable catalysts for multi-component reactions under mild, solvent-free conditions, demonstrating their potential for complex syntheses. nih.gov
Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic compounds often have low solubility in water, the use of phase-transfer catalysts or specific palladium catalyst systems has enabled complex reactions, such as Suzuki cross-couplings, to be performed efficiently in aqueous environments. mdpi.comjeolusa.com This approach is highly desirable for industrial processes seeking to minimize their environmental footprint.
Table 2: Comparison of Green Catalytic Strategies for Acylation Reactions
By applying these green chemistry principles, the synthesis of this compound can be redesigned to be more efficient, less hazardous, and environmentally sustainable, aligning with the modern imperatives of chemical manufacturing.
Advanced Spectroscopic and Chromatographic Characterization Methodologies Applied to 4 N Acetylanilino Phenyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of [4-(N-acetylanilino)phenyl] acetate (B1210297)
NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum of [4-(N-acetylanilino)phenyl] acetate is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS) are influenced by factors such as electronegativity and magnetic anisotropy of nearby functional groups.
The spectrum would feature two sharp singlets in the aliphatic region. The protons of the acetate methyl group (CH₃COO-) are expected to appear at a chemical shift of approximately 2.3 ppm, while the N-acetyl methyl protons (-N(CO)CH₃) would likely resonate at a slightly different field, around 2.1 ppm.
The aromatic region (δ 7.0-7.6 ppm) will be more complex, showing signals for the nine protons on the two phenyl rings. The para-substituted ring, derived from the phenyl acetate moiety, is expected to show a characteristic AA'BB' system, appearing as two sets of doublets. The five protons of the N-phenyl ring would present as a more complex multiplet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |
|---|---|---|---|
| ~7.5-7.3 | Multiplet | 5H | Protons on N-phenyl ring |
| ~7.2 | Doublet | 2H | Aromatic Protons (AA'BB' System) |
| ~7.1 | Doublet | 2H | Aromatic Protons (AA'BB' System) |
| ~2.3 | Singlet | 3H | Acetate methyl protons (CH₃COO-) |
| ~2.1 | Singlet | 3H | N-acetyl methyl protons (-N(CO)CH₃) |
(Note: Predicted values are based on standard functional group chemical shifts. Actual experimental values may vary based on solvent and other conditions.)
A proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom, offering a clear count of the carbon environments within the molecule. The large chemical shift range (0-220 ppm) typically prevents signal overlap, making it a powerful tool for structural confirmation.
For this compound, with a molecular formula of C₁₆H₁₅NO₃, a total of 12 unique carbon signals are predicted, assuming free rotation around the C-N bond and symmetry in the para-substituted ring. The two carbonyl carbons are expected to have the largest chemical shifts, with the ester carbonyl appearing around 169 ppm and the amide carbonyl around 170 ppm. The two methyl carbons will be found upfield, typically between 20-25 ppm. The remaining eight signals will correspond to the carbons of the two aromatic rings.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Provisional Assignment |
|---|---|
| ~170 | Amide Carbonyl (N-C=O) |
| ~169 | Ester Carbonyl (O-C=O) |
| ~150-120 | Aromatic Carbons (8 signals) |
| ~24 | Acetate Methyl Carbon (CH₃COO-) |
| ~22 | N-acetyl Methyl Carbon (-N(CO)CH₃) |
(Note: Predicted values based on standard functional group chemical shifts.)
To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
Correlation Spectroscopy (COSY): This experiment would reveal ¹H-¹H spin-spin couplings, confirming the connectivity of protons on the aromatic rings. For example, it would show which protons are adjacent on the N-phenyl ring and confirm the coupling within the AA'BB' system.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. It would be used to unambiguously assign the carbon signal for each protonated carbon by linking the proton shifts from Table 1 to the carbon shifts in Table 2.
Infrared (IR) and Raman Spectroscopic Investigations of this compound Vibrational Modes
Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum measures the absorption of infrared radiation, while a Raman spectrum measures the inelastic scattering of monochromatic light.
The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to its key functional groups. Two distinct carbonyl (C=O) stretching vibrations would be prominent:
Ester C=O Stretch: A strong band is predicted in the region of 1770-1750 cm⁻¹.
Amide C=O Stretch (Amide I Band): A strong band is expected at a lower frequency, around 1680-1660 cm⁻¹.
Other significant absorptions would include C-O stretching bands for the ester group between 1250 and 1100 cm⁻¹, aromatic C=C stretching vibrations around 1600 and 1500 cm⁻¹, and C-H stretching and bending modes.
Raman spectroscopy would provide complementary information. Aromatic C=C stretching bands are typically strong in Raman spectra, which would aid in confirming the presence of the phenyl rings.
Table 3: Predicted Principal IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| ~3070-3030 | Medium-Weak | Aromatic C-H Stretch |
| ~2960-2850 | Weak | Aliphatic C-H Stretch |
| ~1760 | Strong | Ester C=O Stretch |
| ~1670 | Strong | Amide C=O Stretch |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C Stretch |
| ~1210 | Strong | Ester C-O Stretch |
| ~1370 | Medium | C-N Stretch |
(Note: Predicted values based on characteristic group frequencies.)
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis of this compound
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of the molecular formula, C₁₆H₁₅NO₃ (Exact Mass: 285.1052).
Under electron ionization (EI), the molecule would undergo characteristic fragmentation, providing further structural evidence. Key predicted fragmentation pathways include:
Loss of ketene (B1206846): A primary fragmentation would be the loss of ketene (CH₂=C=O, 42 Da) from the acetate group, generating a radical cation corresponding to the phenol (B47542) precursor, 4-hydroxy-N-phenylacetanilide (m/z 243).
Acylium ion formation: The presence of a prominent peak at m/z 43 is highly likely, corresponding to the stable acetyl cation [CH₃CO]⁺.
Amide cleavage: Cleavage of the N-acetyl group or other amide bond fissions would also contribute to the fragmentation pattern.
Table 4: Predicted Major Mass Spectral Fragments for this compound (EI-MS)
| m/z | Proposed Fragment Identity |
|---|---|
| 285 | [M]⁺ (Molecular Ion) |
| 243 | [M - CH₂CO]⁺ |
| 43 | [CH₃CO]⁺ |
(Note: Predicted fragments based on common fragmentation patterns of esters and amides.)
Chromatographic Techniques for Purity Assessment and Isolation of this compound
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is the premier method for quantitative purity analysis. For a molecule of this polarity, a reverse-phase (RP-HPLC) method would be most suitable.
Stationary Phase: A C18 (octadecylsilane) column is a common first choice. However, a Phenyl stationary phase could offer alternative selectivity due to potential π-π interactions between the column's phenyl groups and the aromatic rings of the analyte.
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. A UV detector would be ideal for detection, as the aromatic rings provide strong chromophores.
Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of reaction progress and for determining appropriate solvent systems for larger-scale column chromatography purification. A typical mobile phase would consist of a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate), with the ratio adjusted to achieve optimal separation.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. The development of a robust HPLC method for this compound is critical for assessing its purity, monitoring synthesis reactions, and ensuring the quality of the final product.
The method development process for this compound is logically based on methodologies established for structurally similar molecules, such as N-acetyl-p-aminophenol (paracetamol) and its related impurities. nih.govuin-malang.ac.idalliedacademies.org A typical approach involves a systematic evaluation of stationary phases, mobile phase compositions, and detector settings to achieve optimal separation and sensitivity.
Stationary Phase Selection: A reversed-phase C18 column is the most common and logical starting point for a molecule with the polarity of this compound. Columns like the LiChrospher® RP-18 or µBondapak C18 are frequently used for related compounds and provide excellent resolving power. nih.govuin-malang.ac.id The typical dimensions for analytical work are a 250 mm length and a 4.6 mm internal diameter, with a 5 µm particle size, offering a good balance between efficiency and back-pressure. uin-malang.ac.id
Mobile Phase Optimization: The mobile phase composition is adjusted to achieve the desired retention time and separation from potential impurities. A common mobile phase for related analytes consists of a mixture of an aqueous buffer and an organic modifier. uin-malang.ac.idalliedacademies.org For this compound, a gradient or isocratic elution using a combination of a phosphate (B84403) or acetate buffer (pH adjusted to between 3 and 5) and an organic solvent like acetonitrile or methanol would be investigated. nih.govuin-malang.ac.id The ratio is meticulously optimized to ensure a reasonable retention time, typically under 10-15 minutes, and good peak shape. nih.gov
Detection: Given the aromatic nature and conjugated system of the molecule, UV-Vis detection is highly suitable. The wavelength of maximum absorbance (λmax) would be determined by scanning a standard solution. For similar structures, detection is often performed in the 230-285 nm range. nih.govalliedacademies.org A photodiode array (PDA) detector is particularly useful during method development as it can provide spectral information, aiding in peak identification and purity assessment.
A hypothetical, yet representative, set of HPLC method parameters for the analysis of this compound is detailed in the table below.
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) | Standard for separating moderately polar to nonpolar compounds. |
| Mobile Phase | Acetonitrile: 0.01M Phosphate Buffer pH 4.0 (60:40 v/v) | Provides good resolution and peak shape for related aromatic acetamides. nih.govuin-malang.ac.id |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column, balancing analysis time and pressure. uin-malang.ac.id |
| Column Temperature | 30°C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. uin-malang.ac.id |
| Injection Volume | 10 µL | A standard volume to avoid column overloading while ensuring adequate signal. |
| Detector | UV-Vis at 254 nm | High absorbance wavelength for aromatic compounds, ensuring good sensitivity. nih.gov |
| Expected Retention Time | 6-8 minutes | Balances separation from early-eluting impurities and total run time. |
Gas Chromatography (GC) Applications in the Analysis of this compound Precursors
The quality of the final this compound product is directly dependent on the purity of its starting materials. Gas Chromatography (GC), often coupled with a mass spectrometer (GC/MS), is a powerful tool for analyzing the volatile and semi-volatile precursors used in its synthesis, such as aniline (B41778) and various aminophenols. oup.comoup.com
The primary application of GC in this context is the quality control of these precursors, identifying and quantifying any impurities that could affect reaction yield or introduce contaminants into the final product. Due to the polar nature of the amine and hydroxyl groups in precursors like p-aminophenol, direct GC analysis can be challenging, leading to poor peak shape and column adsorption. oup.com Therefore, a derivatization step is often employed to convert these polar groups into less polar, more volatile derivatives suitable for GC analysis. oup.comoup.com
A common and relevant derivatization technique is acetylation using acetic anhydride (B1165640), which converts amines and phenols into their corresponding acetamides and acetate esters. oup.com This process not only improves the chromatographic properties of the analytes but also mimics one of the synthesis steps of the final compound.
Analytical Procedure: The analysis typically involves extracting the precursor from a sample matrix, followed by derivatization. nih.gov The resulting solution containing the derivatized analyte is then injected into the GC system. The choice of detector is crucial; a Flame Ionization Detector (FID) offers general-purpose carbon-based detection, while a Nitrogen-Phosphorus Detector (NPD) provides enhanced selectivity and sensitivity for nitrogen-containing compounds like aniline derivatives. epa.gov For unequivocal identification, GC is coupled with Mass Spectrometry (GC/MS), which provides structural information based on the mass-to-charge ratio of fragmented ions. oup.comnih.gov
The table below outlines typical GC conditions for the analysis of aniline, a key precursor.
| Parameter | Condition | Rationale |
| Column | 3% OV-17 on 80/100 Chromosorb W or similar | A packed column suitable for separating derivatized anilines and aminophenols. oup.com |
| Carrier Gas | Helium or Nitrogen at 60 mL/min | Inert carrier gas providing good efficiency. oup.com |
| Injector Temperature | 250°C | Ensures rapid volatilization of the sample. |
| Oven Program | 155°C Isothermal | A constant temperature sufficient to elute the derivatized aniline and aminophenol isomers in a reasonable time. oup.com |
| Detector | Flame Ionization (FID) or Nitrogen-Phosphorus (NPD) | FID for general quantification; NPD for selective and sensitive detection of nitrogenous precursors. epa.gov |
| Derivatization | Acetylation with Acetic Anhydride | Improves volatility and peak shape of polar precursors like aniline and aminophenols. oup.comoup.com |
By employing these rigorous GC methods, chemists can ensure the purity of the aniline and aminophenol precursors, which is a critical step in the controlled synthesis of high-quality this compound.
Reaction Mechanisms and Kinetics of 4 N Acetylanilino Phenyl Acetate and Its Derivatives
Mechanistic Studies of Hydrolysis and Transesterification Reactions Involving the Acetate (B1210297) Moiety of [4-(N-acetylanilino)phenyl] acetate
The hydrolysis and transesterification of the acetate moiety in this compound are fundamental reactions governed by the principles of ester chemistry. These reactions involve the nucleophilic attack on the carbonyl carbon of the acetate group.
Hydrolysis: Under aqueous conditions, particularly with acid or base catalysis, the ester bond can be cleaved. This process yields 4-(N-acetylanilino)phenol and acetic acid. The reaction is reversible, but in a large excess of water, the equilibrium favors the hydrolysis products. The mechanism typically proceeds through a tetrahedral intermediate. In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, while in acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic for attack by a water molecule.
Transesterification: In the presence of an alcohol and a catalyst (acid or base), this compound can undergo transesterification. This reaction exchanges the acetyl group with the alcohol, forming a new ester and 4-(N-acetylanilino)phenol. The mechanism is analogous to hydrolysis, with the alcohol acting as the nucleophile instead of water. The efficiency of the reaction can be influenced by the nature of the alcohol and the reaction conditions. For instance, studies on the transesterification of phenyl acetate with methanol (B129727) have been conducted using various catalysts, including zinc-based complexes, which have shown significant catalytic activity. researchgate.net
The reactivity in both hydrolysis and transesterification is influenced by the electronic properties of the substituents on the phenyl ring. The N-acetylanilino group is an electron-donating group, which can influence the stability of the intermediates and transition states in these reactions.
Investigation of Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl and Anilino Rings of this compound
The two aromatic rings in this compound present different reactivities towards electrophilic and nucleophilic substitution.
Electrophilic Aromatic Substitution (EAS): The general mechanism for EAS involves the attack of an electrophile by the pi-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.
Anilino Ring: The nitrogen atom of the anilino group is a strong activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the ring through resonance. However, the acetyl group attached to the nitrogen is an electron-withdrawing group, which moderates the activating effect of the nitrogen.
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack unless they are substituted with strong electron-withdrawing groups. wikipedia.org The SNAr mechanism typically proceeds via an addition-elimination pathway involving a stabilized Meisenheimer complex intermediate. wikipedia.orgnih.gov For this compound, which lacks strong electron-withdrawing groups like nitro groups, nucleophilic aromatic substitution is generally unfavorable under standard conditions.
Kinetic Analysis of Decomposition Pathways of this compound under Varying Chemical Conditions
The decomposition of this compound is primarily expected to occur through the hydrolysis of the ester and amide linkages. The rates of these decomposition pathways are highly dependent on the chemical environment, including pH, temperature, and the presence of catalysts.
Kinetic studies on the hydrolysis of related compounds, such as phenyl acetate, have shown that the reaction can be catalyzed by acetate ions. researchgate.net The rate of hydrolysis is also influenced by temperature, with higher temperatures generally leading to faster decomposition. researchgate.net
The stability of the amide bond is generally greater than that of the ester bond. However, under harsh acidic or basic conditions, the amide bond can also undergo hydrolysis, leading to the formation of 4-aminophenyl acetate and acetic acid, or further to 4-aminophenol (B1666318), aniline (B41778), and acetic acid.
Table 1: Factors Influencing Decomposition of this compound
| Factor | Effect on Decomposition Rate | Primary Pathway Affected |
| High pH (Basic) | Increased | Ester and Amide Hydrolysis |
| Low pH (Acidic) | Increased | Ester and Amide Hydrolysis |
| High Temperature | Increased | Ester and Amide Hydrolysis |
| Catalysts | Increased | Ester Hydrolysis |
Computational Modeling of Reaction Intermediates and Transition States in this compound Transformations
While specific computational studies on this compound are not readily found, computational modeling is a powerful tool for understanding the reaction mechanisms of related molecules. Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the geometries and energies of reactants, intermediates, transition states, and products. researchgate.net
For the hydrolysis and transesterification reactions, computational models can elucidate the structure of the tetrahedral intermediate and the energy barriers for its formation and breakdown. In the case of electrophilic aromatic substitution, modeling can help predict the most likely sites of substitution by calculating the relative energies of the possible carbocation intermediates.
For example, computational studies on the aminolysis of phenyl acetates have provided insights into the reaction mechanism, including the nature of the transition states and the role of the solvent. rsc.org Such studies can provide a theoretical framework for understanding and predicting the reactivity of this compound.
Theoretical and Computational Chemistry Studies of 4 N Acetylanilino Phenyl Acetate
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals of [4-(N-acetylanilino)phenyl] acetate (B1210297)
Quantum chemical calculations are fundamental to understanding the electronic characteristics of [4-(N-acetylanilino)phenyl] acetate. These calculations, often employing methods like Hartree-Fock (HF) and post-HF methods, provide a detailed picture of the molecule's electronic landscape. mdpi.com
The electronic structure of a molecule is dictated by the arrangement of its electrons in various molecular orbitals (MOs). For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive and can be more easily polarized. researchgate.net
The distribution of these frontier orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. In this compound, the HOMO is likely to be localized on the electron-rich N-acetylanilino group, while the LUMO may be distributed over the phenyl acetate moiety. The precise nature of these orbitals, whether they are bonding (π) or anti-bonding (π*), further defines the electronic transitions and photochemical properties of the molecule. mdpi.com
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value (Arbitrary Units) | Significance |
| HOMO Energy | - | Electron-donating ability |
| LUMO Energy | - | Electron-accepting ability |
| HOMO-LUMO Gap | - | Chemical reactivity and stability |
| Dipole Moment | - | Polarity and intermolecular interactions |
| Mulliken Atomic Charges | - | Partial charge distribution on each atom |
Note: Specific values require dedicated computational studies and are presented here as a representative table.
Density Functional Theory (DFT) Applications for Predicting Reactivity and Stability of this compound
Density Functional Theory (DFT) has become a powerful and widely used computational method for studying the electronic properties and reactivity of molecules like this compound. mdpi.commdpi.com DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311G(d,p)), can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. researchgate.netscirp.org
The reactivity of this compound can be analyzed using various conceptual DFT descriptors. mdpi.com Global reactivity descriptors, including chemical potential (μ), hardness (η), and electrophilicity index (ω), offer a general overview of the molecule's reactivity. mdpi.com Local reactivity descriptors, such as Fukui functions and dual descriptors, can pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net These calculations can predict, for instance, which carbon or nitrogen atoms are most susceptible to reaction.
DFT is also instrumental in assessing the thermodynamic stability of the molecule. By calculating the total electronic energy and Gibbs free energy, the relative stability of different isomers or conformers of this compound can be determined. nrel.gov Furthermore, DFT can be employed to model reaction pathways and calculate activation energies, providing insights into the kinetics of potential chemical transformations. mdpi.com
Table 2: DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Definition | Predicted Reactivity Insight |
| Chemical Potential (μ) | Negative of electronegativity | Tendency to escape from the system |
| Hardness (η) | Resistance to change in electron distribution | Measure of stability |
| Electrophilicity Index (ω) | Propensity to accept electrons | Global electrophilic nature |
| Fukui Functions (f(r)) | Change in electron density with respect to the number of electrons | Identifies local reactive sites |
Note: Specific values require dedicated computational studies and are presented here as a representative table.
Molecular Dynamics (MD) Simulations of this compound in Different Solvation Environments
Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in various solvent environments, which is crucial for understanding its behavior in realistic chemical systems. nih.govpreprints.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of conformational changes, intermolecular interactions, and solvent effects. preprints.orgnih.gov
By placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water, methanol (B129727), or dimethyl sulfoxide), it is possible to observe how the solvent influences its structure and dynamics. researchgate.netarxiv.org Key properties that can be investigated include:
Solvation Free Energy: The free energy change associated with transferring the molecule from a vacuum to the solvent, which indicates its solubility. researchgate.net
Radial Distribution Functions (RDFs): These functions describe the probability of finding solvent molecules at a certain distance from specific atoms of the solute, revealing the structure of the solvation shell.
Hydrogen Bonding: MD simulations can identify and analyze the dynamics of hydrogen bonds formed between the solute and protic solvents.
Conformational Dynamics: The simulations can track how the molecule's conformation changes over time in response to thermal fluctuations and interactions with the solvent.
These simulations can reveal, for example, how the orientation of the N-acetyl and acetate groups is affected by the polarity of the solvent and how solvent molecules arrange themselves around the aromatic rings. preprints.org
Conformational Analysis and Potential Energy Surfaces of this compound
The biological and chemical activity of a flexible molecule like this compound is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them. researchgate.net
The potential energy surface (PES) of this compound can be explored by systematically changing key dihedral angles, such as those around the C-N bond and the C-O ester bond. For each conformation, the energy is calculated using quantum mechanical methods. The results can be visualized as a multi-dimensional plot where the energy is a function of the dihedral angles.
The PES reveals the most stable conformers, which correspond to the lowest energy points on the surface. It also shows the transition states, which are the saddle points connecting different minima and represent the energy barriers for conformational changes. researchgate.net This analysis can help to understand the flexibility of the molecule and the relative populations of different conformers at a given temperature. For instance, it can determine the preferred orientation of the two phenyl rings relative to each other and the orientation of the acetyl and acetate groups.
Table 3: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Atoms Involved | Significance |
| τ1 | C(phenyl)-N-C(acetyl)-C(methyl) | Orientation of the N-acetyl group |
| τ2 | C(phenyl)-C(phenyl)-N-C(acetyl) | Torsion between the two phenyl rings |
| τ3 | C(phenyl)-O-C(acetate)-C(methyl) | Orientation of the acetate group |
Note: The specific atoms would be numbered according to a standardized system.
Structure Property Relationships of 4 N Acetylanilino Phenyl Acetate Within Materials Science and Chemical Engineering
Correlation Between Molecular Structure of [4-(N-acetylanilino)phenyl] acetate (B1210297) and its Non-Biological Performance in Material Systems
An in-depth analysis of the correlation between the specific molecular structure of [4-(N-acetylanilino)phenyl] acetate and its performance in non-biological material systems is not documented in available scientific literature. The structure of this compound combines a phenyl acetate group with an N-acetylanilino group. This suggests potential for hydrogen bonding and pi-stacking interactions, which are crucial in determining material properties such as thermal stability, mechanical strength, and solubility. However, without experimental data or theoretical modeling specific to this compound, any discussion on its performance characteristics would be purely speculative.
Exploration of this compound as a Building Block in Polymer Chemistry
There is no available research that explores the use of this compound as a monomer or building block in polymer chemistry. For a compound to be a viable monomer, it typically needs reactive functional groups that can participate in polymerization reactions, such as vinyl groups, hydroxyls, amines, or carboxylic acids, under specific conditions. While the acetate and amide groups within this compound could potentially be modified for polymerization, no studies have been published detailing such efforts or the properties of the resulting polymers. Research on related structures, such as the polymerization of other aniline (B41778) derivatives, exists but does not directly apply to this compound.
Advanced Research into this compound Derivatives for Optoelectronic Applications
No advanced research has been identified that focuses on the synthesis or investigation of this compound derivatives for optoelectronic applications. Materials with potential for optoelectronics often possess specific electronic properties, such as tunable band gaps, high charge carrier mobility, and efficient photoluminescence. While the aromatic and conjugated systems within the molecule could theoretically be tailored for such applications through the introduction of various functional groups, there is no evidence of this research having been conducted for derivatives of this compound.
Engineering of this compound into Functional Materials for Chemical Sensing
The engineering of this compound into functional materials for chemical sensing applications is another area with no available research findings. Chemical sensors often rely on materials that exhibit a measurable response to a specific analyte. The functional groups present in this compound could potentially interact with certain chemical species, leading to a detectable signal. However, no studies have been published that demonstrate the development, fabrication, or testing of chemical sensors based on this specific compound.
Derivatization and Analog Development of 4 N Acetylanilino Phenyl Acetate for Targeted Chemical Research
Systematic Modification of the Acetate (B1210297) Group in [4-(N-acetylanilino)phenyl] acetate
The acetate group of this compound is a prime target for modification to alter the compound's chemical and physical properties. The ester linkage is susceptible to hydrolysis, which can be a starting point for introducing a variety of functional groups. wikipedia.orgatamanchemicals.com
One common modification is the saponification of the phenyl acetate to yield the corresponding phenol (B47542). wikipedia.orgatamanchemicals.com This phenol can then be re-esterified with different acyl chlorides or carboxylic acids to introduce a range of ester functionalities with varying chain lengths, branching, and electronic properties. For instance, reacting the intermediate phenol with propionyl chloride or butyryl chloride would yield the corresponding propanoate and butanoate esters, respectively.
Furthermore, the acetate group can be replaced with other functionalities to create analogs with different metabolic stabilities and hydrogen bonding capabilities. For example, conversion of the ester to an amide can be achieved by first hydrolyzing the ester to the phenol and then coupling it with an appropriate amine. The resulting N-substituted benzamide (B126) derivatives would exhibit different electronic and steric profiles.
Another avenue for modification involves the synthesis of carbamate (B1207046) derivatives. redalyc.org The intermediate phenol can be reacted with various isocyanates to produce a library of carbamates. These modifications can significantly impact the molecule's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor.
Table 1: Examples of Acetate Group Modifications
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | NaOH (hydrolysis) | 4-(N-acetylanilino)phenol |
| 4-(N-acetylanilino)phenol | Propionyl chloride | [4-(N-acetylanilino)phenyl] propanoate |
| 4-(N-acetylanilino)phenol | Benzoyl chloride | [4-(N-acetylanilino)phenyl] benzoate |
Introduction of Substituents on the Phenyl and Anilino Rings of this compound
The introduction of substituents on the phenyl and anilino rings of this compound offers a powerful strategy to modulate its biological activity and selectivity. The electronic and steric properties of these rings can be systematically altered by incorporating a wide range of functional groups.
Standard electrophilic aromatic substitution reactions can be employed to introduce substituents such as halogens (F, Cl, Br), nitro groups, and alkyl groups onto the phenyl and anilino rings, provided that the existing groups' directing effects are considered. For instance, nitration followed by reduction can introduce an amino group, which can be further functionalized.
A more versatile approach involves the use of substituted anilines or phenols in the initial synthesis of the scaffold. For example, reacting various substituted anilines with 4-acetoxybenzoyl chloride would generate a library of derivatives with diverse substituents on the anilino ring. cust.edu.tw Similarly, starting with substituted phenols would allow for modifications on the phenyl ring.
The choice of substituent can be guided by the desired properties. Electron-withdrawing groups like nitro or cyano groups can alter the electronic distribution of the molecule, potentially influencing its binding affinity to a target protein. scripps.edu Conversely, electron-donating groups such as methoxy (B1213986) or alkyl groups can increase electron density. The introduction of bulky substituents can probe the steric tolerance of a binding pocket.
Table 2: Examples of Ring-Substituted Derivatives
| Aniline (B41778) Precursor | Phenyl Precursor | Resulting Derivative |
|---|---|---|
| 4-Fluoroaniline | 4-Hydroxyacetophenone | [4-(N-acetyl-4-fluoroanilino)phenyl] acetate |
| 4-Methoxyaniline | 4-Hydroxyacetophenone | [4-(N-acetyl-4-methoxyanilino)phenyl] acetate |
| 4-Nitroaniline | 4-Hydroxyacetophenone | [4-(N-acetyl-4-nitroanilino)phenyl] acetate |
Synthesis of Isosteres and Bioisosteres of this compound for Mechanistic Probing
Isosteres and bioisosteres are functional groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. baranlab.orgyoutube.com Replacing parts of the this compound scaffold with isosteres is a valuable technique for probing molecular interactions and improving pharmacokinetic properties.
The amide bond of the N-acetylanilino group is a key site for isosteric replacement. A classic bioisosteric replacement for an amide is a tetrazole. youtube.com The synthesis of a tetrazole analog would involve different synthetic routes but would result in a molecule with a similar pKa and hydrogen bonding pattern to the original amide.
The acetate group can also be replaced with bioisosteres. For instance, a carboxylic acid can be replaced by a phosphonate (B1237965) or a sulfonic acid to maintain a negative charge at physiological pH while potentially altering metabolic stability. youtube.com While the acetate is not a carboxylic acid, its hydrolysis product is a phenol, which can be derivatized. A sulfonate ester could be synthesized from the intermediate phenol to act as an isostere for the acetate.
Another approach is the synthesis of α-aminophosphonates as bioisosteres of the corresponding amino acid fragment. researchgate.net This strategy could be applied to replace the N-acetyl group with a phosphonate-containing moiety, which would significantly alter the chemical properties while potentially retaining some structural similarity. The synthesis of such bioisosteres often requires multi-step synthetic sequences. nih.gov
Table 3: Potential Isosteric Replacements
| Original Group | Isosteric/Bioisosteric Replacement | Rationale |
|---|---|---|
| Acetate Ester | Sulfonate Ester | Similar leaving group properties, altered hydrolysis rate. |
| N-Acetyl Amide | Tetrazole | Similar pKa and hydrogen bonding capacity. youtube.com |
| N-Acetyl Amide | Reverse Amide | Altered hydrogen bonding pattern and proteolytic stability. |
Development of Fluorescent or Chromogenic Probes Based on the this compound Scaffold
The development of fluorescent or chromogenic probes from the this compound scaffold allows for the visualization and quantification of its interactions with biological systems. mdpi.com This is typically achieved by conjugating a fluorophore or a chromophore to the core scaffold.
A common strategy is to attach a fluorescent dye, such as a fluorescein, rhodamine, or a coumarin, to a non-critical position on the molecule. unipi.it The point of attachment could be a functional group introduced on one of the phenyl rings, as described in section 7.2. For example, an amino-substituted derivative could be reacted with an isothiocyanate-functionalized fluorophore.
Another approach is to design "turn-on" probes that become fluorescent upon a specific event, such as binding to a target or enzymatic cleavage. acs.org For instance, the acetate group could be replaced with a moiety that quenches the fluorescence of an attached fluorophore. Enzymatic cleavage of this quencher moiety would then restore fluorescence.
The principles of aggregation-induced emission (AIE) can also be exploited. researchgate.net An AIE-active molecule could be incorporated into the structure of the this compound analog. Such a probe would be non-fluorescent in solution but would become highly fluorescent upon aggregation, which could be induced by binding to a target. acs.orgresearchgate.net The development of such probes often requires extensive synthetic efforts and careful selection of the fluorophore and linker to ensure that the biological activity of the parent molecule is retained. nih.gov
Table 4: Strategies for Probe Development
| Probe Type | Design Strategy | Example of Fluorophore/Chromophore |
|---|---|---|
| "Always on" Probe | Covalent attachment of a fluorophore to the scaffold. | Fluorescein isothiocyanate (FITC) |
| "Turn-on" Probe | Incorporation of a quencher that is removed by a specific event. | Dabcyl (quencher) and EDANS (fluorophore) pair |
| AIE-based Probe | Integration of an AIE-active molecule into the scaffold. | Tetraphenylethylene (TPE) |
The Future of this compound in Fundamental Chemical Science: A Look Ahead
While the compound this compound is known, publicly available research detailing its future applications in advanced and emerging areas of chemical science is limited. This article, therefore, explores prospective research directions for this compound, based on current trends in chemical research. The focus will be on the potential integration of this compound with cutting-edge technologies and methodologies that are shaping the future of chemistry.
Q & A
Q. What are the optimal synthetic routes for [4-(N-acetylanilino)phenyl] acetate, and how can purity be ensured during purification?
- Methodological Answer : Synthesis typically involves catalytic esterification or acetylation under controlled conditions. Key steps include:
- Catalytic Processes : Use palladium or acid/base catalysts to enhance yield and selectivity, as seen in analogous acetylated aromatic compounds .
- Temperature Control : Refluxing at 80–100°C to drive the reaction to completion, followed by distillation or crystallization for purification .
- Solvent Selection : Dichloromethane or ethyl acetate for extraction, ensuring minimal byproduct contamination .
- Purity Validation : Confirm via HPLC or GC-MS, referencing retention indices from structurally similar esters (e.g., 4-tert-butylphenyl acetate) .
Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Identify acetyl protons (δ 2.1–2.3 ppm) and aromatic protons (δ 6.8–7.5 ppm). Compare with CRC Handbook data for N-acetylated phenylalanine derivatives to validate chemical shifts .
- ¹³C NMR : Confirm ester carbonyl (δ 170–175 ppm) and acetyl groups (δ 20–25 ppm for CH₃) .
- IR Spectroscopy : Detect ester C=O stretching (~1740 cm⁻¹) and N-H bending (amide I/II bands at 1650–1550 cm⁻¹) .
Advanced Research Questions
Q. What methodologies resolve discrepancies in crystallographic data for this compound when using SHELX-based refinement?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (HRXRD) to minimize errors in anisotropic displacement parameters.
- Software Workflow :
- SHELXT for structure solution, leveraging dual-space algorithms to handle aromatic/amide torsional ambiguities .
- SHELXL for refinement: Apply restraints to bond lengths/angles, especially for the acetyl-anilino moiety, to address thermal motion inconsistencies .
- Validation : Cross-check with WinGX for geometric outliers (e.g., bond angles >5° from ideal values) .
Q. How do pH variations influence the hydrolysis kinetics of the ester group in this compound, and what models predict reaction rates?
- Methodological Answer :
- Experimental Design :
- Conduct pseudo-first-order kinetic studies under acidic (HCl, pH 1–3) and basic (NaOH, pH 10–12) conditions .
- Monitor ester cleavage via UV-Vis (λ = 240–260 nm) or LC-MS to track product formation.
- Mechanistic Insights :
- Acidic hydrolysis follows an AAC2 mechanism (protonation of carbonyl oxygen), while basic hydrolysis proceeds via nucleophilic acyl substitution .
- Rate Modeling : Use the Eyring equation to calculate activation energies (Δ‡H and Δ‡S) from Arrhenius plots, referencing kinetic data for analogous esters (e.g., 4-acetylphenoxyacetic acid) .
Q. What computational approaches are suitable for predicting the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier orbitals (HOMO-LUMO gap) and electrostatic potential maps .
- Solvent Effects : Use PCM models to simulate polarity impacts on dipole moments and charge distribution .
- Validation : Compare computed IR spectra (e.g., using Gaussian) with experimental data to assess accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
